Product packaging for AT 584(Cat. No.:CAS No. 16810-17-6)

AT 584

Cat. No.: B1666104
CAS No.: 16810-17-6
M. Wt: 479.2 g/mol
InChI Key: NPZCJJUTUDMOHU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Brief Overview of the Compound

AT 584 is an investigational, orally active small molecule identified as a phosphodiesterase-1 (PDE1) inhibitor. acs.orgacs.orgnih.gov Its chemical name is 3-butyl-5,6,7,8-tetrahydrobenzo jptcp.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one. acs.orgnih.gov The compound has emerged from preclinical research as a potential therapeutic agent for postmenopausal osteoporosis (PMO). acs.orgacs.orgnih.gov

Therapeutic Potential and Rationale for Preclinical Studies

The therapeutic rationale for developing this compound stems from the need for a treatment that can simultaneously stimulate bone formation (anabolic effect) and inhibit bone resorption (antiresorptive effect). acs.org Phosphodiesterase (PDE) inhibitors have shown promise in preclinical models by modulating key signaling pathways in bone cells. acs.org this compound was developed to selectively target PDE1, aiming to restore the balance in bone remodeling and offer a more effective, disease-modifying treatment for postmenopausal osteoporosis. acs.orgnih.gov Its oral efficacy further enhances its potential as a convenient long-term therapy. acs.orgacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26BrCl2N5O B1666104 AT 584 CAS No. 16810-17-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16810-17-6

Molecular Formula

C18H26BrCl2N5O

Molecular Weight

479.2 g/mol

IUPAC Name

1-[4-[bis(2-chloroethyl)amino]phenyl]-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide

InChI

InChI=1S/C18H26Cl2N5O.BrH/c19-5-7-24(8-6-20)17-3-1-16(2-4-17)18(26)9-25-13-21-10-22(14-25)12-23(11-21)15-25;/h1-4H,5-15H2;1H/q+1;/p-1

InChI Key

NPZCJJUTUDMOHU-UHFFFAOYSA-M

SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-]

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,5,7-Triaza-1-azoniatricyclo(3.3.1.1(3,7))decane, 1-(2-(4-(bis(2-chloroethyl)amino)phenyl)-2-oxoethyl)-, bromide
AT 584
AT-584
p-bis(2-chloroethyl)amino-omega-bromoacetophenone hexamethylenetetramine

Origin of Product

United States

Mechanism of Action

Molecular Targets

The primary molecular target of AT 584 is phosphodiesterase-1 (PDE1), an enzyme that regulates the levels of intracellular second messengers. acs.orgacs.orgnih.gov Preclinical data indicate a selectivity for the PDE1A1 isoform. acs.orgacs.orgnih.gov By inhibiting PDE1, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation within bone cells. acs.org

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways:

cAMP/PKA Signaling: The elevation of cAMP in osteoblasts activates protein kinase A (PKA). This, in turn, promotes the expression of crucial osteogenic genes like Runx2, which is a master regulator of osteoblast differentiation and bone formation. acs.org

cGMP Signaling: Increased cGMP levels also contribute to the compound's osteogenic effects. Studies have shown that inhibitors of nitric oxide synthase, which is involved in cGMP production, can block the osteogenic activity of this compound. acs.org

RANKL/OPG Pathway: this compound suppresses the RANKL/OPG ratio. acs.orgacs.orgnih.gov RANKL is a key cytokine that promotes the formation of bone-resorbing osteoclasts, while OPG is a decoy receptor that inhibits this process. By reducing this ratio, this compound curtails osteoclastogenesis, thus exerting its antiresorptive effect. acs.org

NF-κB Signaling: The compound has been shown to attenuate inflammatory signaling by inhibiting the phosphorylation of p65, a key subunit of the NF-κB complex. acs.org This anti-inflammatory action contributes to the suppression of the RANKL/OPG ratio. acs.org

Eph-Ephrin Signaling: this compound also modulates the Eph-Ephrin signaling pathway, which is involved in the communication between osteoblasts and osteoclasts and plays a critical role in bone remodeling. acs.orgacs.orgnih.gov

In Vitro Studies

Cell-based Assays

The preclinical evaluation of AT 584 involved a series of in-vitro cell-based assays using primary bone cells. Osteoblasts were used to assess the compound's potential to stimulate bone formation (osteogenic activity). acs.org In parallel, bone marrow-derived osteoclast precursors were utilized to determine its ability to inhibit the formation of mature, bone-resorbing osteoclasts (anti-osteoclastogenic activity). acs.org

Biochemical Assays

Several biochemical assays were employed to elucidate the mechanisms underlying this compound's effects:

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Assays measuring ALP production were used to quantify the osteogenic potential of the compound. acs.org

Gene Expression Analysis: The expression levels of key genes involved in bone metabolism, such as Runx2, RANKL, and OPG, were measured to understand the compound's impact on cellular signaling at the transcript level. acs.org

Mineralized Nodule Formation: This assay visually confirms the later stages of osteoblast differentiation and function, where cells deposit a mineralized matrix, a hallmark of bone formation. acs.org

Reactive Oxygen Species (ROS) and NF-κB Activation: To assess its anti-inflammatory properties, studies measured the compound's ability to suppress IL-1β-induced ROS production and subsequent NF-κB activation. acs.org

Research Findings from

In-vitro studies demonstrated that this compound possesses a dual mechanism of action. The compound significantly enhanced osteoblast differentiation, as evidenced by increased ALP activity, higher expression of the transcription factor Runx2, and greater formation of mineralized nodules. acs.orgacs.orgnih.gov Concurrently, this compound effectively inhibited osteoclastogenesis. This was achieved by suppressing the RANKL/OPG ratio and downregulating essential osteoclast markers such as tartrate-resistant acid phosphatase (TRAP), receptor activator of NF-κB (RANK), and cathepsin K. acs.org

Summary of Key In-vitro Findings for this compound
Assay/ParameterCell TypeObserved EffectImplication
Alkaline Phosphatase (ALP) ActivityOsteoblastsIncreasedEnhanced Osteoblast Differentiation (Anabolic)
Runx2 ExpressionOsteoblastsIncreasedPromotion of Osteogenic Program
Mineralized Nodule FormationOsteoblastsIncreasedStimulation of Bone Matrix Formation
RANKL/OPG RatioOsteoblastsSuppressedInhibition of Osteoclast Formation (Antiresorptive)
Osteoclast Differentiation Markers (TRAP, RANK, Cathepsin K)Osteoclast PrecursorsDecreasedDirect Inhibition of Osteoclastogenesis
IL-1β-induced ROS Production & NF-κB ActivationOsteoblastsAttenuatedAnti-inflammatory Effect Contributing to Antiresorptive Action

In Vivo Studies

Animal Models Used

To evaluate the efficacy of AT 584 in a physiological context resembling postmenopausal osteoporosis, researchers utilized the ovariectomized (OVX) mouse model. This is a standard and widely accepted preclinical model where the surgical removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss and deterioration of bone structure, closely mimicking the human condition. acs.org

Efficacy Studies

In the OVX mouse model, the efficacy of orally administered this compound was assessed over a period of treatment. The outcomes were compared against both a control group and a group treated with teriparatide, an established osteoanabolic agent used in the treatment of osteoporosis. acs.org Key parameters evaluated included bone mineral density (BMD), trabecular bone microarchitecture, bone strength, and serum markers of bone resorption. acs.org

Summary of Key In-vivo Findings for this compound in Ovariectomized Mice
ParameterEffect of this compound (5 mg/kg)Comparison to Teriparatide
Trabecular MicroarchitectureImprovedComparable Improvement
Bone Mineral Density (BMD)IncreasedComparable Increase
Bone StrengthImprovedComparable Improvement
Bone Resorption MarkersSignificantly ReducedSuperior Antiresorptive Effect

Pharmacokinetic and Pharmacodynamic Pk/pd Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Pharmacokinetic studies are crucial for determining how a compound is processed by the body. For AT 584, initial preclinical assessments have confirmed its potential for oral administration. Studies in animal models have determined its oral bioavailability to be 13.57%. acs.orgacs.orgnih.gov This indicates that the compound is absorbed into the systemic circulation after oral dosing, a key characteristic for a convenient, non-invasive therapy. Comprehensive details regarding its full distribution, metabolism, and excretion pathways are part of ongoing and future investigations.

Dose-Response Relationships

Pharmacodynamic studies establish the relationship between drug concentration and the resulting physiological effect. In-vivo efficacy studies in the ovariectomized mouse model were conducted using a dose of 5 mg/kg. acs.org This dose was shown to be effective in producing significant improvements in bone parameters, demonstrating a clear dose-response relationship where the administered concentration resulted in a robust therapeutic effect on both bone formation and resorption. acs.org

Biomarker Studies

Identification of Potential Biomarkers

Based on its mechanism of action and the findings from preclinical studies, several potential biomarkers have been identified to track the biological activity of AT 584.

Bone Formation Markers: Serum levels of alkaline phosphatase (ALP) and Runx2 expression are direct indicators of osteoblast activity and differentiation, making them key biomarkers of the compound's anabolic effect. acs.orgacs.orgnih.gov

Bone Resorption Markers: Markers such as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and the RANKL/OPG ratio serve as crucial biomarkers for the antiresorptive activity of this compound. acs.org Measuring these can quantify the compound's inhibitory effect on osteoclasts.

Signaling Pathway Markers: Phosphorylation levels of p65 (an NF-κB subunit) could serve as a proximal biomarker to confirm target engagement in the anti-inflammatory pathway. acs.org

Role in Monitoring Therapeutic Response

Biomarkers are essential tools in preclinical and clinical development for monitoring therapeutic response. In the context of this compound, tracking changes in the levels of bone formation and resorption markers can provide early evidence of the drug's efficacy. nih.gov A significant increase in formation markers coupled with a decrease in resorption markers would indicate a positive therapeutic response, confirming the desired dual-action mechanism in vivo. nih.gov This allows researchers to assess the drug's activity long before changes in bone mineral density become detectable by imaging. reumatologiaclinica.org

Translational Studies

Bridging Preclinical Findings to Clinical Development

Translational studies aim to bridge the gap between laboratory findings and clinical applications. The preclinical data for AT 584 provide a strong foundation for its advancement into human clinical trials. The compound's unique dual-action profile—simultaneously promoting bone formation and inhibiting resorption—addresses a key limitation of existing osteoporosis therapies. acs.org Furthermore, its demonstrated oral bioavailability is a significant advantage for patient adherence and long-term management. acs.orgacs.orgnih.gov These compelling preclinical results, showing efficacy comparable to an established therapy but with a superior antiresorptive profile, strongly support its potential as a novel, disease-modifying agent for postmenopausal osteoporosis.

Future Directions and Emerging Research Avenues for Chemical Compound at 584

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The application of multi-omics technologies represents a crucial future direction for understanding the comprehensive biological impact of compounds like Celiprolol hydrochloride. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the molecular mechanisms underlying its effects and identify novel biomarkers or therapeutic targets ijrpas.comacs.orguni.lu.

Genomics and Transcriptomics: Future research could involve analyzing genomic variations that influence individual responses to Celiprolol hydrochloride, potentially leading to personalized treatment strategies. Transcriptomic studies could reveal gene expression changes induced by the compound, offering insights into its cellular pathways and off-target effects acs.org.

Proteomics: Proteomic analysis could identify specific protein targets or changes in protein expression and post-translational modifications in response to Celiprolol hydrochloride, elucidating its mechanism of action at a deeper level. This is particularly relevant for understanding its impact on collagen synthesis in conditions like vEDS mdpi.comijsrtjournal.com.

The integration of these diverse omics datasets, though challenging due to data complexity and collection costs, offers enhanced predictability for complex diseases and drug responses acs.orguni.lu.

Application of Artificial Intelligence and Machine Learning in AT 584 Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical and pharmaceutical research, offering powerful tools for data analysis, molecular modeling, and accelerating drug discovery ijrpas.comacs.orgijsrtjournal.comresearchgate.net. Their application to compounds like Celiprolol hydrochloride holds significant promise.

Mechanism Elucidation and Target Identification: AI algorithms can process vast amounts of biological and chemical data to identify complex patterns and correlations, helping to pinpoint the precise molecular interactions of Celiprolol hydrochloride with its targets, beyond its known beta-blocker activity ijsrtjournal.comresearchgate.net. This could involve analyzing its multifaceted mechanism, including vasodilation, RAAS inhibition, and antioxidant properties patsnap.com.

Predictive Modeling: ML models can be trained on existing data to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Celiprolol hydrochloride, optimizing its formulation and delivery. For instance, AI could predict the behavior of novel drug delivery systems, such as gastro-retentive floating tablets, in the body ijsrtjournal.comnih.govresearchgate.net.

Drug Repurposing and Novel Applications: AI-driven virtual screening tools can evaluate large libraries of compounds or predict new binding affinities, potentially identifying novel therapeutic applications for Celiprolol hydrochloride beyond hypertension and vEDS ijrpas.comijsrtjournal.comnih.gov. Generative AI models could even design modified structures with improved properties or reduced side effects ijrpas.com.

An example of AI's potential is its ability to predict drug behavior and optimize drug design, as highlighted in the general field of biochemistry and drug discovery ijsrtjournal.comresearchgate.netnih.gov.

Development of Novel Research Tools and Methodologies

Advancements in research tools and methodologies are critical for pushing the boundaries of understanding and application for chemical compounds. For Celiprolol hydrochloride, future directions include refining existing techniques and adopting new ones.

Advanced Structural Biology: Employing techniques like cryo-electron microscopy (cryo-EM) and advanced X-ray crystallography could provide higher-resolution insights into how Celiprolol hydrochloride interacts with its receptors and other biological targets at an atomic level ijsrtjournal.com. This could inform the design of more selective or potent derivatives.

In Vivo Imaging and Real-time Monitoring: Development of novel in vivo imaging techniques could allow for real-time, non-invasive monitoring of Celiprolol hydrochloride's distribution, metabolism, and effects within living systems. This would significantly enhance the understanding of its pharmacokinetics and pharmacodynamics in a physiological context.

Organ-on-a-Chip and 3D Bioprinting Models: Utilizing advanced in vitro models, such as organ-on-a-chip systems or 3D bioprinted tissues, could provide more physiologically relevant platforms for testing Celiprolol hydrochloride's efficacy and safety, reducing reliance on animal models and accelerating preclinical research ijsrtjournal.com. The ongoing development of gastro-retentive floating tablets for Celiprolol also exemplifies the innovation in drug delivery methodologies researchgate.net.

Collaborative Research Initiatives and Data Sharing Platforms

Collaborative efforts and robust data-sharing platforms are increasingly recognized as essential for accelerating scientific discovery, particularly in complex fields like chemical biology and drug development sigmaaldrich.comresearchgate.netmdpi.com.

Interdisciplinary Consortia: Establishing or expanding interdisciplinary consortia focused on compounds like Celiprolol hydrochloride would facilitate the integration of expertise from chemistry, biology, medicine, pharmacology, and computational sciences. Such collaborations are crucial for tackling complex research questions that require diverse perspectives and specialized knowledge sigmaaldrich.com.

Standardized Data Repositories: Developing standardized, accessible data repositories for Celiprolol hydrochloride research, including omics data, clinical trial results, and preclinical findings, would enable broader data sharing and re-analysis. This promotes reproducibility, enhances statistical power, and allows for meta-analyses that can uncover new insights researchgate.netsigmaaldrich.com. The importance of clear guidelines for data sharing, intellectual property, and authorship is paramount in these initiatives mdpi.com.

Open Science and FAIR Principles: Adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles would ensure that research data related to Celiprolol hydrochloride is maximized for its scientific value, fostering a more open and collaborative research environment researchgate.net. This includes sharing data and code openly to ensure the use of robust algorithms and interpretations mdpi.com.

These collaborative and data-sharing initiatives are vital for overcoming the challenges of large-scale data collection and analysis, ultimately driving progress in understanding and utilizing chemical compounds like Celiprolol hydrochloride mdpi.com.

Q & A

Q. What are the core methodological components of AT 584 in evidence-based research design?

this compound emphasizes structured frameworks for designing research proposals, including hypothesis formulation, methodology selection, and data collection protocols. Key steps include:

  • Problem Identification : Define research gaps using literature reviews and stakeholder input .
  • Design Selection : Choose between experimental, quasi-experimental, or mixed-method approaches based on feasibility and ethical considerations .
  • Instrument Validation : Ensure measurement tools (e.g., surveys, tests) are reliable and valid through pilot studies .
  • Ethical Compliance : Address ethical issues in experimental design, such as informed consent and bias mitigation .

How does this compound guide the development of research questions in quantitative studies?

this compound aligns with frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. For example:

  • Use PICO to narrow clinical or educational inquiries .
  • Apply FINER criteria to evaluate the practicality of questions in social science contexts .
  • Avoid overly broad questions by specifying variables (e.g., "How does X intervention affect Y outcome in Z population?") .

Q. What are the standard protocols for data collection under the this compound framework?

  • Sampling : Use stratified or random sampling to minimize systematic bias .
  • Data Integrity : Triangulate data sources (e.g., surveys, observations) to enhance validity .
  • Documentation : Maintain detailed records of raw data and preprocessing steps for reproducibility .

Advanced Questions

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.